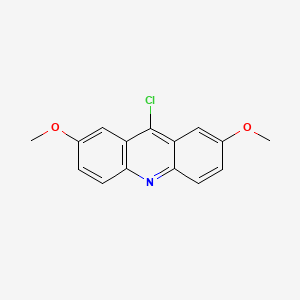

9-Chloro-2,7-dimethoxyacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-chloro-2,7-dimethoxyacridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRKDNPFLFXVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856603 |

Source

|

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-92-7 |

Source

|

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 9-Chloro-2,7-dimethoxyacridine: A Keystone Intermediate in Drug Discovery

Foreword: The acridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents known for their roles as antibacterial, anticancer, and antiparasitic drugs.[1] The unique planarity of the acridine ring system allows it to intercalate with DNA, a mechanism central to its biological activity.[1] Among its many derivatives, 9-Chloro-2,7-dimethoxyacridine (CAS No. 6526-92-7) stands out as a critical synthetic intermediate. The chloro-substituent at the 9-position is highly reactive and serves as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution, enabling the generation of diverse compound libraries for drug development.

This technical guide provides a detailed exploration of the synthesis and characterization of this compound, designed for researchers and scientists in organic synthesis and pharmaceutical development. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, field-tested protocols, and outline the analytical techniques required to validate the final product's identity and purity.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available precursors. The core strategy involves the initial construction of the corresponding acridone ring system, followed by a chlorination reaction to install the reactive chloro group at the C9 position.

This approach is advantageous for several reasons:

-

Convergent Strategy: It builds the complex heterocyclic core from simpler, readily available aromatic building blocks.

-

Robust Reactions: The chosen reactions, the Ullmann condensation and chlorination with phosphorus oxychloride, are well-established and reliable transformations in heterocyclic chemistry.[2][3]

-

Functional Group Tolerance: The methoxy groups are stable under the reaction conditions required for both steps.

Synthetic Methodology and Mechanistic Insights

Step 1: Synthesis of 2,7-dimethoxyacridin-9(10H)-one via Ullmann Condensation

The formation of the acridone core is achieved through a copper-catalyzed Ullmann condensation reaction. This reaction couples an aryl halide with an amine to form a C-N bond, which is the cornerstone of this synthesis.[4][5]

The process involves the reaction of 2-bromo-5-methoxybenzoic acid with p-anisidine in the presence of a copper catalyst. The initial condensation is followed by an intramolecular cyclization (acylation) under acidic or high-temperature conditions to yield the tricyclic acridone structure.

Causality Behind Experimental Choices:

-

Catalyst: Copper powder or copper salts are essential for the Ullmann reaction, as they facilitate the coupling of the aryl halide with the amine through the formation of an organocopper intermediate.[6] Using activated copper can improve reaction efficiency and allow for milder conditions.[5]

-

Solvent: High-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene are typically used to achieve the high temperatures (often >150 °C) required for the reaction to proceed at a reasonable rate.[2][5]

-

Base: A base, such as potassium carbonate or sodium acetate, is often included to neutralize the HBr formed during the condensation, driving the reaction forward.

Step 2: Chlorination of 2,7-dimethoxyacridin-9(10H)-one

The conversion of the acridone intermediate to the final product is accomplished by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] This reaction can be understood in the context of the Vilsmeier-Haack reaction, where POCl₃ acts as an activating agent for carbonyls and amides.[7][8]

The acridone exists in tautomeric equilibrium with its 9-hydroxyacridine form. POCl₃ activates the carbonyl (or hydroxyl) group, converting it into a highly reactive chlorophosphoryl intermediate. This intermediate is an excellent leaving group, allowing for subsequent nucleophilic attack by a chloride ion (also from POCl₃) to yield the 9-chloroacridine product.

Causality Behind Experimental Choices:

-

Reagent: POCl₃ is the reagent of choice because it serves as both the activating agent and the chloride source in a single, efficient step.[8]

-

Conditions: The reaction is typically performed under reflux in neat POCl₃ or with a high-boiling inert solvent. The elevated temperature is necessary to drive the formation of the reactive intermediate and the subsequent substitution.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[9] Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of 2,7-dimethoxyacridin-9(10H)-one

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Bromo-5-methoxybenzoic Acid | 1.0 eq | Starting Material |

| p-Anisidine | 1.1 eq | Starting Material |

| Copper Powder | 0.2 eq | Catalyst |

| Potassium Carbonate (anhydrous) | 2.0 eq | Base |

| Dimethylformamide (DMF) | ~5 mL per g of benzoic acid | Solvent |

| Reaction Temperature | 150-160 °C (Reflux) | Drive Reaction |

| Reaction Time | 6-8 hours | Ensure Completion |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-methoxybenzoic acid, p-anisidine, copper powder, and anhydrous potassium carbonate.

-

Add DMF and begin stirring the suspension.

-

Heat the reaction mixture to reflux (150-160 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.

-

Acidify the aqueous mixture with concentrated HCl to a pH of ~2 to precipitate the cyclized product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.

Protocol 2: Synthesis of this compound

| Reagent/Parameter | Quantity/Value | Purpose |

| 2,7-dimethoxyacridin-9(10H)-one | 1.0 eq | Starting Material |

| Phosphorus Oxychloride (POCl₃) | ~10 eq (used as solvent) | Chlorinating Agent |

| Reaction Temperature | 110 °C (Reflux) | Drive Reaction |

| Reaction Time | 3-4 hours | Ensure Completion |

Procedure:

-

In a fume hood, carefully add 2,7-dimethoxyacridin-9(10H)-one to a round-bottom flask containing phosphorus oxychloride.

-

Equip the flask with a reflux condenser (with a drying tube) and begin stirring.

-

Heat the mixture to reflux (~110 °C) and maintain for 3-4 hours. The solid should gradually dissolve as the reaction proceeds.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Caution: Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This quenching step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the mixture is basic (pH > 8).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral.

-

Dry the crude this compound under vacuum. Recrystallization from ethanol or toluene can be performed for further purification.

Characterization and Data Analysis

Confirmation of the product's structure and purity is essential. A combination of spectroscopic methods should be employed.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂ClNO₂ | [10] |

| Molecular Weight | 273.71 g/mol | [10] |

| CAS Number | 6526-92-7 | [10][11] |

| Appearance | Yellow crystalline solid (typical) | Inferred |

| LogP | 4.06 | [10] |

| Technique | Expected Observations for this compound |

| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the range of δ 7.0-8.5 ppm. Protons adjacent to the nitrogen and chlorine atoms will be shifted further downfield. - Methoxy Protons (6H): A sharp singlet around δ 3.9-4.1 ppm, integrating to 6 protons. - Absence of Signal: Disappearance of the broad N-H proton signal from the acridone intermediate (typically >10 ppm). |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 110-150 ppm. - C9 Carbon: The carbon bearing the chlorine atom will appear around δ 140-150 ppm. - Methoxy Carbons: A signal around δ 55-57 ppm. - Absence of Signal: Disappearance of the C=O carbonyl signal from the acridone intermediate (typically >160 ppm). |

| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z 273. - Isotope Pattern: A characteristic M+2 peak at m/z 275 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |

| IR Spectroscopy | - C-Cl Stretch: A signal in the range of 700-850 cm⁻¹. - C=N and C=C Stretch: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic system. - C-O Stretch: A strong band around 1250 cm⁻¹ for the aryl ether linkage. - Absence of Bands: Disappearance of the C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹) from the acridone precursor. |

Safety, Handling, and Storage

-

Hazard Identification: 9-Chloroacridine derivatives are generally classified as irritants, causing skin and serious eye irritation. They may also cause respiratory irritation.[12] Handle as a potentially toxic substance.

-

Handling: Always use this compound within a chemical fume hood.[9] Avoid generating dust.[13] Ensure engineering controls are adequate. Personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, is essential.[9][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Spills: In case of a spill, vacuum or sweep up the material carefully to avoid creating dust and place it in a suitable container for disposal.[9]

Applications in Drug Development

This compound is not an end-product but a high-value intermediate. The C9-Cl bond is readily displaced by a variety of nucleophiles (amines, thiols, alcohols), making it an ideal precursor for generating libraries of novel acridine derivatives for biological screening. This versatility is crucial in the search for new therapeutic agents, as modifying the C9 substituent can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties.[1] The presence of chlorine in drug candidates is a common feature, often enhancing their efficacy and metabolic stability.[15]

References

- Vertex AI Search. Synthesis of tetrahydroacridine derivatives through the Vilsmeier-Haack reaction.

- Santa Cruz Biotechnology. 9-Amino-6-chloro-2-methoxyacridine.

- ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- Wikipedia.

- Wikipedia. Vilsmeier–Haack reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Cole-Parmer.

- Fisher Scientific.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- ResearchGate. Synthesis of 9‐chloroacridine. Reagents and conditions: (i) Sodium....

- Kronika Journal. *Applications of 9-Chloroacridine in Pharmaceuticals M . Prathibha Bharathi 1, S . Mahithavani 2, A . Pani Kumar3 , D V.

- Slideshare. Ullmann reaction | PPTX.

- PubChem. 9-Chloro-2-hexoxy-7-methoxyacridine | C20H22ClNO2 | CID 154155820.

- PubChem. 9-Chloro-2-methoxy-7-propan-2-yloxyacridine | C17H16ClNO2.

- 9-Amino-6-chloro-2-methoxyacridine - Safety D

- Scribd. Ullmann Acridine Synthesis | PDF | Acid | Chemical Reactions.

- Chemsrc. This compound | CAS#:6526-92-7.

- Thermo Fisher Scientific. Ullmann Reaction.

- BYJU'S. Ullmann Reaction.

- Chemsigma. This compound [6526-92-7].

- PubChem. 9-Chloroacridine | C13H8ClN | CID 71013.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Echemi.

Sources

- 1. kronika.ac [kronika.ac]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann reaction | PPTX [slideshare.net]

- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. byjus.com [byjus.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | CAS#:6526-92-7 | Chemsrc [chemsrc.com]

- 11. This compound [6526-92-7] | Chemsigma [chemsigma.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. echemi.com [echemi.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9-Chloro-2,7-dimethoxyacridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 9-Chloro-2,7-dimethoxyacridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental context and the implications of these properties for research and development.

Molecular Identity and Structural Elucidation

This compound, identified by the CAS Number 6526-92-7, is a substituted acridine derivative. The acridine core is a planar, tricyclic aromatic system containing a nitrogen heteroatom, which imparts unique electronic and photophysical properties. The substituents—a chlorine atom at the 9-position and two methoxy groups at the 2- and 7-positions—profoundly influence its reactivity, solubility, and biological interactions.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application. For this compound, these properties dictate its handling, formulation, and behavior in biological systems.

| Property | Value | Source/Comment |

| CAS Number | 6526-92-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 273.71 g/mol | |

| Appearance | Light yellow solid | [4] |

| Melting Point | Data not available in searched literature. Predicted to be a solid at room temperature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Expected to have good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate due to the aromatic nature and methoxy groups. Solubility in aqueous solutions is likely to be low. | |

| Storage | Store at room temperature. | [4] |

Synthesis and Purification

The synthesis of this compound is conceptually based on the well-established Bernthsen acridine synthesis. The key step involves the cyclization of a diarylamine precursor in the presence of a dehydrating and chlorinating agent.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Step 1: Precursor Synthesis (Ullmann Condensation)

-

Combine 2-bromo-5-methoxybenzoic acid and p-anisidine in a reaction vessel.

-

Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

-

Heat the mixture in a high-boiling point solvent (e.g., DMF or DMSO) under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an acidic workup to isolate the crude 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid.

-

Purify the precursor by recrystallization or column chromatography.

-

-

Step 2: Cyclization and Chlorination

-

To the purified 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid, add an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Experimental Protocol: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield the purified product.

-

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the acridine core and the methyl protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the quaternary carbons of the acridine core and the carbons of the methoxy and chloro-substituted positions.

UV-Visible and Fluorescence Spectroscopy

Acridine derivatives are known for their distinct photophysical properties.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is anticipated to exhibit characteristic bands corresponding to the π-π* transitions of the conjugated acridine system. The position and intensity of these bands are influenced by the methoxy and chloro substituents.

-

Fluorescence Spectroscopy: this compound is expected to be fluorescent.[5] The fluorescence excitation and emission spectra are valuable for its potential use as a fluorescent probe or in materials science applications. The quantum yield of fluorescence would be a key parameter to quantify its emission efficiency.

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of C₁₅H₁₂ClNO₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observable.

Potential Applications and Field Insights

The unique structural features of this compound make it a promising candidate for various applications.

-

Drug Development: The acridine scaffold is a well-known pharmacophore, and many of its derivatives exhibit anticancer, antimicrobial, and antiparasitic activities. The planar acridine core can intercalate into DNA, while the substituents can modulate this interaction and influence other biological targets. The 9-chloro position is a reactive site that can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Fluorescent Probes: The inherent fluorescence of the acridine core can be exploited in the development of fluorescent probes for sensing and imaging applications in biological systems. The methoxy groups can enhance the photophysical properties and cellular uptake.

-

Materials Science: Acridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their charge-transport and emissive properties.

Safety and Handling

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide has outlined its core physicochemical properties, a plausible synthetic route, and key analytical characterization methods. Further research to determine its specific biological activities and detailed photophysical parameters will be crucial in unlocking its full potential for various applications.

References

-

This compound | CAS#:6526-92-7 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]

-

9-Chloro-2-hexoxy-7-methoxyacridine | C20H22ClNO2 | CID 154155820 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

9-Chloro-2-methoxy-7-propan-2-yloxyacridine | C17H16ClNO2 | CID 154143712 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

9-Chloroacridine | C13H8ClN | CID 71013 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

This compound [6526-92-7] | Chemsigma. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks - Periodica Polytechnica Chemical Engineering. (2024). Retrieved January 19, 2026, from [Link]

Sources

- 1. 9-CHLORO-2-METHOXYACRIDINE CAS#: 16492-13-0 [m.chemicalbook.com]

- 2. This compound | CAS#:6526-92-7 | Chemsrc [chemsrc.com]

- 3. This compound [6526-92-7] | Chemsigma [chemsigma.com]

- 4. This compound | 6526-92-7 [m.chemicalbook.com]

- 5. CAS 16492-13-0: 9-CHLORO-2-METHOXYACRIDINE | CymitQuimica [cymitquimica.com]

Spectroscopic Blueprint of 9-Chloro-2,7-dimethoxyacridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 9-Chloro-2,7-dimethoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust, predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this compound in a laboratory setting. Methodologies for spectral acquisition and the foundational principles behind the data interpretation are also discussed in detail.

Introduction: The Acridine Scaffold and the Significance of Spectroscopic Characterization

Acridine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antimalarial properties. The planar structure of the acridine nucleus allows for intercalation into DNA, a mechanism central to its therapeutic potential. The specific substitution pattern on the acridine core profoundly influences its chemical properties and biological efficacy. This compound, with its electron-donating methoxy groups and the reactive chloro-substituent at the 9-position, is a key intermediate for the synthesis of novel bioactive molecules.

Accurate and unambiguous structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular framework, functional groups, and elemental composition. This guide provides an in-depth, albeit predictive, exploration of the spectroscopic signature of this compound.

Predicted Spectroscopic Data of this compound

Due to the current unavailability of published experimental spectra for this compound, the following data has been predicted based on the analysis of its constituent functional groups and by drawing comparisons with structurally similar, well-characterized compounds, most notably 9-chloroacridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic and aliphatic regions, corresponding to the acridine core protons and the methoxy group protons, respectively.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1, H-8 | 8.0 - 8.2 | Doublet | J = ~9.0 Hz |

| H-3, H-6 | 7.0 - 7.2 | Doublet of doublets | J = ~9.0, ~2.5 Hz |

| H-4, H-5 | 7.4 - 7.6 | Doublet | J = ~2.5 Hz |

| -OCH₃ (at C2, C7) | ~3.9 | Singlet | N/A |

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1, C-8 | ~125 |

| C-2, C-7 | ~158 |

| C-3, C-6 | ~105 |

| C-4, C-5 | ~120 |

| C-4a, C-5a | ~123 |

| C-8a, C-10a | ~148 |

| C-9 | ~140 |

| -OCH₃ | ~56 |

2.1.3. Rationale for NMR Predictions

The predictions for the proton and carbon chemical shifts are derived from the known spectra of 9-chloroacridine and the application of substituent chemical shift (SCS) effects for methoxy groups on an aromatic ring.

-

¹H NMR: The protons on the acridine core are expected to resonate in the downfield region (7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current. The methoxy groups at positions 2 and 7 are strong electron-donating groups, which will cause an upfield shift (shielding) of the ortho (H-1, H-3, H-6, H-8) and para (H-4, H-5) protons relative to the unsubstituted acridine. The protons of the methoxy groups themselves are expected to appear as a sharp singlet at around 3.9 ppm.

-

¹³C NMR: The aromatic carbons of the acridine skeleton typically appear between 120 and 150 ppm.[1] The carbons directly attached to the electron-donating methoxy groups (C-2 and C-7) will be significantly shielded and shifted upfield, while the carbons ortho and para to the methoxy groups will also experience some shielding. The carbon bearing the chloro-substituent (C-9) is expected to be deshielded. The methoxy carbons will resonate in the aliphatic region, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |

| Aromatic C=C and C=N Stretch | 1620-1450 | Strong to Medium |

| Asymmetric C-O-C Stretch | 1250-1200 | Strong |

| Symmetric C-O-C Stretch | 1050-1000 | Strong |

| C-Cl Stretch | 800-700 | Medium |

3.1. Interpretation of Predicted IR Spectra

The IR spectrum will be dominated by absorptions characteristic of the substituted aromatic system. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and multiple sharp bands in the 1620-1450 cm⁻¹ region for C=C and C=N stretching are definitive features of the acridine core. The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups are expected around 1225 cm⁻¹ and 1025 cm⁻¹, respectively. The C-Cl stretching vibration is anticipated to appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

4.1. Predicted Mass Spectrum Data

| Ion | Predicted m/z | Significance |

| [M]⁺ | 273/275 | Molecular ion peak (with isotopic peak for ³⁷Cl) |

| [M-CH₃]⁺ | 258/260 | Loss of a methyl radical |

| [M-Cl]⁺ | 238 | Loss of a chlorine radical |

| [M-CH₃-CO]⁺ | 230/232 | Subsequent loss of carbon monoxide |

4.2. Rationale for Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 273, with a characteristic isotopic peak ([M+2]⁺) at m/z 275 of approximately one-third the intensity, confirming the presence of one chlorine atom. Common fragmentation pathways for such aromatic ethers include the loss of a methyl radical (-CH₃) from a methoxy group to form a stable cation. The loss of the chlorine atom from the 9-position is also a likely fragmentation pathway. Subsequent loss of carbon monoxide (CO) from the resulting ions is also anticipated.

Experimental Protocols

While experimental data for the target molecule is not available, this section outlines the standard methodologies for acquiring the spectroscopic data discussed.

5.1. NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

5.2. IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this type of compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

Visualizations

6.1. Molecular Structure and Numbering

Caption: Chemical structure of this compound with atom numbering.

6.2. Predicted Mass Spectral Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While awaiting the publication of experimental spectra, this document serves as a foundational resource for researchers working with this compound. The provided interpretations and methodologies are grounded in established spectroscopic principles and data from analogous structures, offering a reliable blueprint for the characterization of this important acridine derivative.

References

-

PubChem. 9-Chloroacridine. [Link]

-

SpectraBase. 9-Chloroacridine. [Link]

-

NIST. Acridine, 9-chloro-. [Link]

-

ResearchGate. Structures of the N-substituted 2-methoxy-9-acridone derivatives... [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. 1H and 13C NMR spectroscopy of 9-acridinones. [Link]

-

ACS Publications. Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C–H Bond Activation Strategy. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

National Center for Biotechnology Information. 2-Methoxy-9-phenoxyacridine. [Link]

-

National Center for Biotechnology Information. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

Sources

A Technical Guide to the Quantum Yield of 9-Chloro-2,7-dimethoxyacridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 9-Chloro-2,7-dimethoxyacridine and Fluorescence Quantum Yield

This compound belongs to the acridine family, a class of nitrogen-containing heterocyclic compounds. The acridine core is known for its fluorescence properties, and substituents at various positions on the ring system can significantly modulate these characteristics. The presence of a chlorine atom at the 9-position and methoxy groups at the 2- and 7-positions in this compound is expected to influence its electronic distribution and, consequently, its photophysical behavior.[1] Methoxy groups are electron-donating and can enhance fluorescence, while the electron-withdrawing nature of the chlorine atom can also impact the emissive properties.[2]

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[3][4] A high quantum yield is often a desirable characteristic for applications such as fluorescent probes, labels, and sensors. The determination of ΦF is therefore a critical step in the characterization of any new fluorescent compound.

Principles of Fluorescence and Quantum Yield Determination

When a molecule absorbs a photon of light, it is promoted to an electronically excited state. The molecule can then return to the ground state through various radiative and non-radiative pathways. Fluorescence is the radiative process of emitting a photon from the lowest singlet excited state (S₁) to the ground state (S₀). The quantum yield is a measure of the probability that an excited molecule will decay via fluorescence.[5]

The most common and reliable method for determining the fluorescence quantum yield is the relative method.[5][6] This technique involves comparing the fluorescence intensity of the sample compound to that of a well-characterized standard with a known quantum yield.[5] The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5]

The equation used for calculating the relative quantum yield is as follows:

ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts "sample" and "std" refer to the test compound and the standard, respectively.[6]

Experimental Protocol: Relative Quantum Yield Determination

This section provides a detailed, step-by-step methodology for determining the relative fluorescence quantum yield of this compound.

Materials and Instrumentation

-

Test Compound: this compound

-

Standard Compound: A well-characterized fluorophore with a known quantum yield in a solvent where the test compound is also soluble (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[6] The standard should have an absorption and emission profile that overlaps with the test compound.

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable. The choice of solvent is critical as it can significantly influence the quantum yield.[7]

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.[6]

-

Spectrofluorometer: Capable of measuring excitation and emission spectra.[6]

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.[6]

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both the this compound and the standard compound in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.

Measurements

-

Absorbance Spectra: Record the absorbance spectra of all working solutions of the sample and the standard using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: Set the excitation wavelength on the spectrofluorometer. This wavelength should be one where both the sample and the standard exhibit significant absorption.[6] Record the fluorescence emission spectra for all working solutions of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[6]

Data Analysis

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine Slopes: The resulting plots should be linear. Determine the slope (gradient) of the best-fit line for both the sample (msample) and the standard (mstd).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample:

ΦF(sample) = ΦF(std) * (msample / mstd) * (η2sample / η2std)[4]

Factors Influencing the Quantum Yield of Acridine Derivatives

The fluorescence quantum yield of acridine derivatives like this compound is highly sensitive to several factors:

-

Molecular Structure: The nature and position of substituents on the acridine ring have a profound effect. Electron-donating groups, such as the methoxy groups in the target molecule, generally increase the quantum yield.[2] Conversely, electron-withdrawing groups can either decrease or quench fluorescence.[2] The presence of the chlorine atom at the 9-position will influence the electronic properties and may affect intersystem crossing rates, thereby impacting the quantum yield.

-

Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can alter the energy levels of the excited state and influence the rates of radiative and non-radiative decay.[7]

-

pH: The fluorescence of many acridine derivatives is pH-dependent, as protonation or deprotonation of the heterocyclic nitrogen can significantly alter the electronic structure and photophysical properties.[2]

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay processes.

-

Concentration: At high concentrations, self-quenching or excimer formation can occur, leading to a decrease in the observed quantum yield.[5]

Quantitative Data for Related Acridine Derivatives

While specific data for this compound is not available, the following table summarizes the reported quantum yields for other relevant acridine derivatives. This data can serve as a useful point of comparison and highlights the influence of different substituents on the fluorescence efficiency.

| Compound | Solvent | Quantum Yield (ΦF) | Excitation Wavelength (nm) | Reference |

| Acridine Orange | Basic Ethanol | 0.2 | 400 | [8] |

| Acridine Yellow | Ethanol | 0.47 | 420 | [8] |

| 9-Amino-6-chloro-2-methoxyacridine | - | - | 411 (Excitation Max) | [9] |

Note: The quantum yield for 9-Amino-6-chloro-2-methoxyacridine is not explicitly stated in the provided reference, but its use as a fluorescent probe suggests it is fluorescent.

Visualization of Experimental Workflow and Photophysical Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for relative quantum yield determination and the fundamental photophysical processes involved in fluorescence.

Caption: Experimental workflow for relative quantum yield determination.

Caption: Jablonski diagram illustrating photophysical processes.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the quantum yield of this compound. While a specific value for its quantum yield remains to be experimentally determined, the methodologies, influencing factors, and comparative data presented here offer a solid foundation for researchers. The accurate characterization of this and other novel acridine derivatives is paramount for their successful application in drug development and materials science. By following the detailed protocols and considering the key variables outlined, scientists can confidently and reliably assess the fluorescence efficiency of their compounds of interest.

References

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. [Link]

-

Fluorescence quantum yield measurement | JASCO Global. [Link]

-

Improved Method of Fluorescence Quantum Yield Determination | Analytical Chemistry. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - ResearchGate. [Link]

-

Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed. [Link]

-

9-Chloroacridine | C13H8ClN | CID 71013 - PubChem - NIH. [Link]

-

Synthesis of 9‐chloroacridine. Reagents and conditions: (i) Sodium... - ResearchGate. [Link]

-

This compound | CAS#:6526-92-7 | Chemsrc. [Link]

-

9-Chloro-2-hexoxy-7-methoxyacridine | C20H22ClNO2 | CID 154155820 - PubChem. [Link]

-

9-Chloro-2,4-dimethoxyacridinium trifluoromethanesulfonate - ScienceOpen. [Link]

Sources

- 1. CAS 16492-13-0: 9-CHLORO-2-METHOXYACRIDINE | CymitQuimica [cymitquimica.com]

- 2. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 3. jasco-global.com [jasco-global.com]

- 4. agilent.com [agilent.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. caymanchem.com [caymanchem.com]

Solubility and Stability of 9-Chloro-2,7-dimethoxyacridine in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 9-Chloro-2,7-dimethoxyacridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Acridine derivatives are renowned for their roles as DNA intercalators, fluorescent probes, and anticancer agents.[1][2][3][4] Understanding the behavior of this compound in organic solvents is paramount for its effective application in research and development. This document offers a detailed exploration of the physicochemical principles governing its solubility, provides predictive assessments for its behavior in various common laboratory solvents, and outlines potential degradation pathways. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine solubility and assess stability, ensuring the integrity and reproducibility of their experimental outcomes.

Introduction to this compound

Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural backbone for a diverse class of molecules with significant biological and chemical applications.[2][5] The planar nature of the acridine ring system facilitates intercalation between the base pairs of DNA, a mechanism central to the activity of many acridine-based therapeutics.[1][3]

This compound is a substituted acridine derivative. Its chemical structure is characterized by a central acridine core with two methoxy (-OCH₃) groups at positions 2 and 7, and a chlorine (-Cl) atom at position 9.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6526-92-7 | [6][7][8] |

| Molecular Formula | C₁₅H₁₂ClNO₂ | [6][8] |

| Molecular Weight | 273.71 g/mol | [7] |

| Appearance | Light yellow solid (predicted) | [7] |

The substituents significantly influence the molecule's properties. The methoxy groups are electron-donating, potentially enhancing fluorescence and altering electronic distribution, while the 9-chloro group is a key reactive site, acting as a leaving group in nucleophilic substitution reactions.[9] This reactivity is fundamental to both its synthetic utility and its potential instability.

Sources

- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS#:6526-92-7 | Chemsrc [chemsrc.com]

- 7. This compound | 6526-92-7 [m.chemicalbook.com]

- 8. This compound [6526-92-7] | Chemsigma [chemsigma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of 9-Chloro-2,7-dimethoxyacridine

Introduction: The Acridine Scaffold as a Privileged Structure in Medicinal Chemistry

The acridine tricycle, a nitrogen-containing heterocyclic aromatic system, represents a cornerstone in the edifice of medicinal chemistry. Its planar geometry and electron distribution make it an ideal scaffold for intercalation into DNA, a property that has been exploited in the development of a wide array of therapeutic agents.[1] Among the myriad of acridine derivatives, 9-chloroacridines serve as critical synthetic intermediates for a diverse range of biologically active molecules.[1] This guide focuses on a specific, yet under-explored derivative, 9-Chloro-2,7-dimethoxyacridine , and extrapolates its potential biological activities based on the well-established pharmacology of its structural analogs. While direct experimental data on this compound is scarce in publicly accessible literature, a robust understanding of its likely bioactivities can be constructed by examining the structure-activity relationships of related acridine compounds. This paper will delve into the probable anticancer, antimicrobial, and antiparasitic properties of this compound, its putative mechanisms of action, and provide detailed protocols for its future investigation.

Predicted Biological Activities and Underlying Mechanisms

Based on extensive research into the acridine class of compounds, this compound is predicted to exhibit significant biological activities, primarily in the realms of oncology and infectious diseases. The presence of the 9-chloro substituent makes it a reactive intermediate, often a precursor to the more biologically active 9-aminoacridine derivatives.[2] However, 9-chloroacridines themselves have demonstrated bioactivity.[3] The 2,7-dimethoxy substitution pattern is expected to modulate the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets.

Anticancer Potential: A Multi-pronged Assault on Malignancy

The most extensively documented activity of acridine derivatives is their anticancer efficacy.[2] It is highly probable that this compound will exhibit cytotoxic effects against various cancer cell lines through the following mechanisms:

-

DNA Intercalation: The planar tricyclic ring system of the acridine core is perfectly suited to slip between the base pairs of DNA. This intercalation is predicted to cause a structural distortion of the double helix, thereby interfering with the fundamental processes of DNA replication and transcription, which are critical for the rapid proliferation of cancer cells.[1][2]

-

Topoisomerase Inhibition: Many acridine derivatives are potent inhibitors of topoisomerase I and II.[4][5] These enzymes are vital for relieving the torsional stress in DNA during replication. By stabilizing the topoisomerase-DNA covalent complex, acridine compounds prevent the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[2][6] It is hypothesized that this compound will act as a topoisomerase poison, a mechanism shared by clinically used anticancer drugs like amsacrine.[7]

The following diagram illustrates the proposed dual mechanism of anticancer activity:

Caption: Proposed dual mechanism of anticancer action for this compound.

Antimicrobial and Antiparasitic Activities

The ability of acridines to interact with DNA is not limited to cancer cells. This fundamental mechanism also underpins their activity against a range of pathogens.

-

Antibacterial and Antifungal Activity: Acridine derivatives have been shown to possess potent antibacterial and antifungal properties.[8][9] Their mechanism of action is believed to involve not only the inhibition of DNA synthesis but also the disruption of the proton motive force across the bacterial cell membrane, leading to a collapse of cellular energy metabolism.[2] The presence of methoxy groups at the 2 and 7 positions may influence the compound's ability to penetrate microbial cell walls and membranes.[10]

-

Antiparasitic Potential: Several studies have highlighted the efficacy of 9-chloro and 9-amino-2-methoxyacridine derivatives against parasites such as Leishmania infantum.[3][11] The antileishmanial activity is attributed to the inhibition of DNA synthesis and interference with other metabolic pathways, including protein and lipid metabolism.[3][11] This suggests that this compound could be a promising candidate for the development of new antiparasitic drugs. Research has shown that 9-amino derivatives often exhibit greater activity than their 9-chloro precursors, indicating that the 9-amino group is crucial for strong interactions with parasitic macromolecules.[3]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of well-established in vitro assays should be performed. The following protocols provide a framework for these investigations.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HeLa cervical carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.[15]

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][16] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 490-590 nm.[13][15] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following workflow diagram illustrates the MTT assay process:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Topoisomerase Inhibition Assay

To determine if this compound inhibits topoisomerase activity, a DNA relaxation assay can be performed. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), human topoisomerase I or IIα enzyme, and the appropriate reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II).

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[17]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Quantitative Data from Related Compounds

While specific IC₅₀ values for this compound are not available, the following table presents data for structurally related acridine derivatives to provide a comparative context for its potential potency.

| Compound/Derivative Class | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 9-anilinoacridine derivatives | Melanoma A2058 cell line | 3-6 µM | [12][18] |

| 7-chloroquinoline hydrazones | Various cancer cell lines | Submicromolar GI₅₀ values | [19] |

| 9-amino-2-methoxyacridine derivatives | Leishmania infantum | < 1 µM | [3][11] |

| Adamantane aminoacridines | P. falciparum | 6-9 nM | [20] |

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the pharmacologically significant acridine family. Based on a wealth of data from structurally similar compounds, it is strongly hypothesized that this molecule possesses potent anticancer, antimicrobial, and antiparasitic properties. The primary mechanisms of action are likely to be DNA intercalation and topoisomerase inhibition, hallmarks of the acridine scaffold.

The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these predicted activities. Future research should focus on the synthesis of this compound and its subsequent evaluation in the described in vitro assays. Furthermore, the synthesis of its 9-amino derivative is warranted, as this modification often enhances biological activity.[3] Structure-activity relationship studies, comparing the potency of this compound with its 9-amino counterpart and other substituted acridines, will be crucial for optimizing this scaffold for potential drug development. The insights gained from such studies will undoubtedly contribute to the rich and continuing legacy of acridine compounds in the pursuit of novel therapeutics.

References

-

Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. (2025). Journal of Applied Toxicology. Retrieved January 19, 2026, from [Link]

- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses. (n.d.). Google Patents.

-

A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. (2022). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]

-

Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. (2023). Molecules. Retrieved January 19, 2026, from [Link]

-

SYNTHESIS CHARACTERIZATIONS & EVALUATIONS OF NEW ACRIDINES AS ANTIMICROBIALS. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

-

In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). Molecules. Retrieved January 19, 2026, from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents. (2017). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells. (2021). Scientific Reports. Retrieved January 19, 2026, from [Link]

-

New 9-aminoacridine derivatives as inhibitors of botulinum neurotoxins and P. falciparum malaria. (2013). Journal of the Serbian Chemical Society. Retrieved January 19, 2026, from [Link]

-

Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

Synthesis and anticancer study of 9-aminoacridine derivatives. (2012). Saudi Pharmaceutical Journal. Retrieved January 19, 2026, from [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Retrieved January 19, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

-

A review of published data on acridine derivatives with different biological activities. (2025). Arhiv za farmaciju. Retrieved January 19, 2026, from [Link]

-

In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum. (2003). Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]

-

Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans. (2025). Journal of Fungi. Retrieved January 19, 2026, from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

-

SYNTHESIS CHARACTERIZATIONS & EVALUATIONS OF NEW ACRIDINES AS ANTIMICROBIALS. (2014). Shri JJT University. Retrieved January 19, 2026, from [Link]

-

DOT Language. (n.d.). Graphviz. Retrieved January 19, 2026, from [Link]

-

(PDF) In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum. (2003). Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved January 19, 2026, from [Link]

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2022). Molecules. Retrieved January 19, 2026, from [Link]

-

Dot Language Graphviz. (n.d.). YouTube. Retrieved January 19, 2026, from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved January 19, 2026, from [Link]

-

Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis and anticancer study of 9-aminoacridine derivatives. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study. (2025). ChemMedChem. Retrieved January 19, 2026, from [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). Molecules. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. clyte.tech [clyte.tech]

- 15. MTT (Assay protocol [protocols.io]

- 16. atcc.org [atcc.org]

- 17. mdpi.com [mdpi.com]

- 18. Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. shd.org.rs [shd.org.rs]

An In-Depth Technical Guide to 9-Chloro-2,7-dimethoxyacridine: Synthesis, Mechanistic Insights, and Research Applications

This guide provides a comprehensive technical overview of 9-Chloro-2,7-dimethoxyacridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, explore its mechanism of action, and present its applications for researchers, scientists, and drug development professionals.

Introduction: The Acridine Scaffold and the Significance of this compound

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous derivatives with a wide array of biological activities.[1] Among these, 9-chloroacridines serve as crucial synthetic intermediates for a diverse range of biologically active molecules.[1] The strategic placement of a chlorine atom at the 9-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate the compound's biological and physicochemical properties.

This compound (CAS No: 6526-92-7) is a notable derivative, featuring methoxy groups at the 2 and 7 positions. These electron-donating groups can influence the electronic properties of the acridine ring system, potentially enhancing its ability to interact with biological targets. This guide will provide a detailed exploration of this specific molecule, from its chemical synthesis to its biological implications.

Synthesis of this compound: A Modified Ullmann-Goldberg Approach

The synthesis of this compound is classically achieved through a two-step process involving a modified Ullmann-Goldberg condensation followed by a cyclization reaction.[2] This approach offers a robust and versatile method for the preparation of the acridine core.

Step 1: Ullmann-Goldberg Condensation

The initial step involves the copper-catalyzed cross-coupling of p-anisidine with a halogenated 5-methoxybenzoic acid derivative, typically 2-bromo-5-methoxybenzoic acid.[3] The Ullmann condensation is a powerful method for the formation of carbon-nitrogen bonds between aryl halides and amines.[4]

Reaction: p-Anisidine + 2-Bromo-5-methoxybenzoic acid → 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid

The choice of a copper catalyst is critical for this reaction's success. Copper(I) species are believed to be the active catalytic species in the Ullmann reaction.[5] The reaction is typically carried out in a high-boiling polar solvent such as DMF and in the presence of a base like sodium acetate to neutralize the hydrobromic acid formed during the reaction.[2]

Step 2: Cyclization with Phosphorus Oxychloride (POCl₃)

The intermediate, 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid, is then cyclized to form the acridine ring system. This is achieved by treatment with phosphorus oxychloride (POCl₃), a strong dehydrating and chlorinating agent.[6][7] The POCl₃ facilitates the intramolecular electrophilic aromatic substitution by activating the carboxylic acid, leading to the formation of the tricyclic acridine core and simultaneous chlorination at the 9-position.

Reaction: 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid + POCl₃ → this compound

The reaction is typically performed under reflux conditions.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Anisidine

-

2-Bromo-5-methoxybenzoic acid

-

Copper powder

-

Copper(I) oxide

-

Sodium acetate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate

-

Dichloromethane

-

Ethanol

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid

-

To a round-bottom flask, add p-anisidine (1.0 eq), 2-bromo-5-methoxybenzoic acid (1.0 eq), sodium acetate (1.5 eq), copper powder (0.1 eq), and copper(I) oxide (0.05 eq).

-

Add anhydrous DMF to the flask and heat the mixture to 160-170 °C with stirring for 2-3 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield the crude 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, add the 2-((4-methoxyphenyl)amino)-5-methoxybenzoic acid from Step 1.

-

Carefully add an excess of freshly distilled phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours.[8]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Basify the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

dot

Caption: Synthetic workflow for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6526-92-7 | [3] |

| Molecular Formula | C₁₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 273.71 g/mol | [2] |

| Appearance | Likely a yellow to orange crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and DMF. | Inferred |

Mechanism of Action: A Focus on Topoisomerase II Inhibition

The biological activity of many acridine derivatives, particularly their anticancer properties, is attributed to their ability to interact with DNA and inhibit the function of topoisomerase enzymes.[1] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[9]

DNA Intercalation

The planar tricyclic ring system of the acridine core allows it to intercalate between the base pairs of the DNA double helix.[1] This insertion distorts the DNA structure, which can interfere with the binding of proteins involved in DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition

A primary mechanism of action for many anticancer acridine derivatives is the inhibition of topoisomerase II.[1][10] These compounds act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger a DNA damage response, which, if irreparable, leads to programmed cell death (apoptosis).[8]

dot

Caption: Mechanism of Topoisomerase II inhibition by this compound.

Biological Activities and Potential Applications

As a 9-chloroacridine derivative, this compound is anticipated to exhibit a range of biological activities, making it a valuable tool for research and a potential scaffold for drug development.

Anticancer Activity

The primary interest in acridine derivatives lies in their potential as anticancer agents.[11] The ability to inhibit topoisomerase II and induce DNA damage makes them particularly effective against rapidly proliferating cancer cells. While specific IC₅₀ values for this compound are not widely reported, related 9-aminoacridine derivatives have shown potent activity against various cancer cell lines.[10][12]

Table of Anticancer Activity for Related 9-Aminoacridine Derivatives (Synthesized from 9-Chloroacridine Precursors)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Acridine Derivative 6 | K562 (Leukemia) | >20 | [10] |

| Acridine Derivative 7 | K562 (Leukemia) | >20 | [10] |

| Acridine Derivative 8 | A549 (Lung Cancer) | ~6 | [10] |

| Acridine Derivative 9 | A549 (Lung Cancer) | ~6 | [10] |

| Acridine-based Catalytic Inhibitor | H460 (NSCLC) | 8.15 - 42.09 | [8] |

Note: This table provides context for the potential potency of 9-acridine derivatives.

Antimicrobial and Antiparasitic Activity

Acridine derivatives have also been investigated for their antimicrobial and antiparasitic properties.[13] Their ability to interact with DNA is a broad-spectrum mechanism that can be effective against various pathogens. Studies on 7-substituted 9-chloro-2-methoxyacridines have demonstrated their in vitro antiproliferative properties against Leishmania infantum.[14]

Experimental Protocol: Topoisomerase II Relaxation Assay

This protocol describes a typical in vitro assay to evaluate the inhibitory effect of a compound like this compound on topoisomerase II-mediated DNA relaxation.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

TAE buffer

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

-

Assay Buffer

-

Supercoiled plasmid DNA (final concentration ~10-20 ng/µL)

-

Varying concentrations of this compound (or DMSO for control)

-

-

Pre-incubate the mixtures at 37 °C for 10 minutes.

-

Initiate the reaction by adding human Topoisomerase IIα enzyme (e.g., 1-2 units) and ATP (final concentration 1 mM).

-

Incubate the reactions at 37 °C for 30-60 minutes.

-

Stop the reactions by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel. Include a lane with supercoiled DNA only (no enzyme) and a lane with relaxed DNA (fully relaxed by the enzyme without inhibitor).

-

Perform electrophoresis in TAE buffer until the DNA forms are well-separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the results: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of the inhibitor.

Conclusion